molecular formula C9H6O2S B1276123 5-Thien-2-yl-2-furaldehyde CAS No. 32364-30-0

5-Thien-2-yl-2-furaldehyde

Cat. No. B1276123
CAS RN: 32364-30-0
M. Wt: 178.21 g/mol
InChI Key: GFBGORCZLXISGL-UHFFFAOYSA-N
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Description

5-Thien-2-yl-2-furaldehyde is a compound that is part of a broader class of organic molecules which include furfural derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with various functional groups that can include thiophene moieties and aldehyde groups. The interest in these compounds stems from their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 5-aryl furfurals and aryl thiophene-2-carboxaldehydes, which are closely related to 5-Thien-2-yl-2-furaldehyde, has been achieved through palladium-catalyzed C–C bond formation in aqueous media. This method is noted for its mild conditions, allowing for the preservation of electrophilic functional groups, which is advantageous over previous methods . Additionally, the synthesis of related compounds, such as 2,5-dimethyl-3-thienyl chalcones, has been reported using Claisen–Schmidt condensation, yielding high product percentages . Furthermore, heteroaromatic aldehydes have been protected as imidazolidine derivatives, showcasing a method that could be applied to 5-Thien-2-yl-2-furaldehyde for selective functional group transformations .

Molecular Structure Analysis

The molecular structure of compounds related to 5-Thien-2-yl-2-furaldehyde has been elucidated using various techniques. For instance, the structure of 5-(fluorobenzenethiolated)-2-furfuraldehyde thiosemicarbazones has been determined, which could provide insights into the structural aspects of 5-Thien-2-yl-2-furaldehyde . Additionally, the synthesis and structural characterization of thienyl-substituted 5-dipyrromethane isomers have been reported, which includes X-ray diffraction studies confirming the molecular structures involving thienyl groups .

Chemical Reactions Analysis

The reactivity of 5-Thien-2-yl-2-furaldehyde can be inferred from studies on similar compounds. For example, novel self-condensation reactions of 5-nitro-2-furaldehyde have been explored, leading to unique products under specific conditions . These findings suggest that 5-Thien-2-yl-2-furaldehyde may also undergo interesting condensation reactions, potentially leading to novel compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde can be deduced from studies on similar molecules. The spectral data and physical constants of 2,5-dimethyl-3-thienyl chalcones have been characterized, and their group frequencies and NMR chemical shifts have been correlated with substituent effects . These analyses provide a foundation for understanding the behavior of 5-Thien-2-yl-2-furaldehyde in various environments and could guide its applications in different chemical contexts.

Scientific Research Applications

  • Furan Platform Chemicals

    • Scientific Field : Green Chemistry
    • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
    • Methods of Application : This involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results or Outcomes : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
  • Furfural and Its Transformation

    • Scientific Field : Catalysis for Clean Energy and Environmental Sustainability
    • Application Summary : Furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars . FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .
    • Methods of Application : FUR is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .
    • Results or Outcomes : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR . Cannizzaro reaction of FUR further produces furoic acid (FuA) which is an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .
  • Chiral Furans
    • Scientific Field : Organic Chemistry
    • Application Summary : Chiral furans can be formed from racemates as a result of chiral separations . This is important in the synthesis of enantiopure compounds, which have applications in pharmaceuticals and other areas where stereochemistry is important .
    • Methods of Application : One example is the use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .
    • Results or Outcomes : All the yields were between 46% and 49% and the enantiomeric excess (ee) between 92% and 97% .
  • Furfural
    • Scientific Field : Industrial Chemistry
    • Application Summary : Furfural is an important chemical derived from biomass and is a key derivative for producing significant nonpetroleum-derived chemicals .
    • Methods of Application : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .
    • Results or Outcomes : Furfural is used as a building block to produce a variety of important chemicals. It is also used in the production of resins and as a solvent in petrochemical refining .

Future Directions

The future directions for research on 5-Thien-2-yl-2-furaldehyde and its derivatives are promising. They have potential applications in the synthesis of bio-based materials and in the treatment of diseases .

properties

IUPAC Name

5-thiophen-2-ylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGORCZLXISGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408285
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thien-2-yl-2-furaldehyde

CAS RN

32364-30-0
Record name 5-thien-2-yl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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